molecular formula C15H15N3OS B2762768 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide CAS No. 868978-22-7

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2762768
CAS No.: 868978-22-7
M. Wt: 285.37
InChI Key: DGLFSSRZXBLRDK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .


Synthesis Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a fused bicyclic ring system with a pyridine ring and an imidazole ring .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be facilitated by various catalysts and solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For imidazo[1,2-a]pyridines, these properties can vary widely depending on the specific substituents present on the ring structure .

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on the synthesis and chemical reactivity of thiophene and imidazo[1,2-a]pyridine derivatives. For example, the synthesis of new tetrahydropyrimidine-2-thione derivatives and their transformation into various heterocyclic compounds, demonstrating the versatility of thiophene and pyridine derivatives in organic synthesis (Fadda et al., 2013). Another study involved the synthesis of thienopyrimidine derivatives via the reaction of heteroaromatic o-aminonitrile, showcasing the potential of these compounds in the development of new pharmaceuticals (Bhuiyan et al., 2006).

Biological Activity

Research on imidazo[1,2-a]pyridines substituted at the 3-position has synthesized potential antisecretory and cytoprotective antiulcer agents, although they displayed more pronounced cytoprotective properties in biological models (Starrett et al., 1989). Additionally, the evaluation of thiazolo[5,4-d]pyrimidines for their molluscicidal properties against schistosomiasis hosts indicates the relevance of these derivatives in addressing parasitic diseases (El-bayouki & Basyouni, 1988).

Antimicrobial Evaluation

The antimicrobial evaluation of thienopyrimidine derivatives has revealed significant activity, emphasizing the potential of these compounds as antimicrobial agents. This is evident in the synthesis and biological evaluation of new thienopyrimidine derivatives, which exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006).

Molecular Interaction with DNA

The study of pyrrole-imidazole polyamides and their cellular permeability suggests the importance of linker and size effects on DNA-binding efficiency. This research highlights the potential of these molecules for specific DNA sequence targeting in vitro and in mammalian cells (Liu & Kodadek, 2009).

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions for research into imidazo[1,2-a]pyridines are likely to continue to focus on their synthesis and potential applications in medicinal chemistry, given their wide range of biological activities .

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-11-4-2-8-18-10-12(17-14(11)18)6-7-16-15(19)13-5-3-9-20-13/h2-5,8-10H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLFSSRZXBLRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824108
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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